
Infigratinib
Overview
Description
Infigratinib (BGJ398) is an oral, ATP-competitive pan-fibroblast growth factor receptor (FGFR) inhibitor targeting FGFR1–2. It has demonstrated clinical efficacy in cancers driven by FGFR alterations, particularly FGFR2 fusions in cholangiocarcinoma and FGFR3 mutations in urothelial carcinoma. This compound disrupts downstream signaling pathways, including MAPK/ERK and mTORC1, to inhibit tumor proliferation and survival . Its pharmacokinetic profile shows dose-proportional exposure with a rapid Tmax (0.25 hours) and a terminal half-life suitable for once-daily dosing . Notably, low-dose this compound avoids hyperphosphatemia, a common class-effect toxicity linked to FGFR1 inhibition, by sparing FGFR1 activity at therapeutic doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Infigratinib is synthesized through a series of chemical reactions. The synthesis involves the SNAr reaction of aniline with chloropyrimidine to form aryl methyl amine. This intermediate is then coupled with an aniline derivative, which is converted to the corresponding isocyanate in situ, forming the urea linkage and completing the synthesis of this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the synthesis and purification steps, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Infigratinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques such as liquid chromatography and mass spectrometry .
Scientific Research Applications
Bladder Cancer
Infigratinib has shown significant promise in treating patients with metastatic urothelial carcinoma (mUC) harboring FGFR3 alterations. A study involving 67 patients indicated an overall response rate (ORR) of 25.4% , with a disease control rate (DCR) of 64.2% . The efficacy varied by line of therapy; early-line therapy resulted in a 30.8% ORR, while salvage therapy yielded a 24.1% ORR (Table 1) .
Treatment Setting | Complete Response (%) | Partial Response (%) | Stable Disease (%) | Progressive Disease (%) |
---|---|---|---|---|
Early-Line (n=13) | 0 | 30.8 | 15.4 | 46.2 |
Salvage (n=54) | 1.9 | 22.2 | 44.4 | 22.2 |
Cholangiocarcinoma
This compound's effectiveness extends to cholangiocarcinoma, particularly in patients with FGFR2 fusions or rearrangements who have previously undergone gemcitabine-based therapy. In a Phase II study involving 108 patients , the BICR-assessed ORR was 23.1% , with one complete response and 24 partial responses noted. The median progression-free survival (PFS) was reported at 7.3 months , indicating potential as a therapeutic option in this challenging cancer type .
Achondroplasia
This compound is being explored as a treatment for achondroplasia, a genetic disorder characterized by impaired bone growth due to mutations in the FGFR3 gene. Preclinical studies demonstrated that low doses of this compound significantly improved bone development in mouse models . A recent clinical trial (PROPEL) showed that children receiving 0.25 mg/kg/day exhibited an annualized height velocity increase of 3.38 cm/year at six months, highlighting its potential efficacy in promoting growth without significant adverse effects .
Safety Profile and Adverse Events
The safety profile of this compound has been generally favorable across studies, with common treatment-emergent adverse events including hyperphosphatemia, stomatitis, fatigue, and alopecia . Notably, ocular toxicities such as dry eyes and central serous retinopathy-like events were also reported but were manageable.
Mechanism of Action
Infigratinib exerts its effects by inhibiting the FGFR signaling pathway. It binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling proteins. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells with FGFR amplifications, mutations, or fusions . The molecular targets involved include FGFR1, FGFR2, and FGFR3 .
Comparison with Similar Compounds
Efficacy in FGFR-Altered Cancers
Table 1: Clinical Efficacy of FGFR Inhibitors in Select Trials
- This compound vs. Erdafitinib: While both target FGFR1–3, Erdafitinib’s broader inhibition of FGFR4 correlates with higher hyperphosphatemia rates (60–70% vs. 38.9% for this compound) . This compound shows superior specificity for FGFR2/3-driven tumors, such as cholangiocarcinoma, whereas Erdafitinib is prioritized in FGFR3-mutant urothelial cancer due to higher response rates .
- This compound vs. Pemigatinib: Pemigatinib achieves higher ORR (35.5%) in cholangiocarcinoma, likely due to differences in trial populations (e.g., Pemigatinib’s study included more FGFR2 fusion-positive patients).
- This compound vs. FGF401: In hepatocellular carcinoma (HCC), FGF401 (FGFR4-selective) outperforms this compound in FGF19-high models but lacks activity in FGFR2/3-driven tumors. Combination therapy with both agents achieves near-complete tumor suppression in heterogeneous HCC models, highlighting complementary mechanisms .
Mechanistic and Resistance Profiles
- Binding Specificity : this compound and AZD4547 share similar binding orientations in FGFR2’s ATP pocket, but this compound’s interactions with Ala567 and Glu565 confer stronger hinge-domain binding. The FGFR2-V564F mutation disrupts these interactions, reducing this compound’s affinity by 50-fold compared to wild-type FGFR2 .
- Resistance Mechanisms : FGFR2 amplification and YAP/TAZ-mediated enhancer remodeling are common resistance pathways to this compound. In contrast, Erdafitinib resistance often involves FGFR3 gatekeeper mutations (e.g., V555M), which are less relevant to this compound due to its FGFR3-sparing profile .
Synergy with Adjunct Therapies
Table 2: Synergistic Combinations of this compound
- This compound’s synergy with mTOR inhibitors is attributed to compensatory mTORC1 activation during prolonged FGFR inhibition. This contrasts with Pemigatinib, which primarily combines with chemotherapy in clinical settings .
Biological Activity
Infigratinib (BGJ398) is a selective, ATP-competitive inhibitor targeting the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. It has gained attention for its potential in treating various cancers, particularly intrahepatic cholangiocarcinoma (IHCA) characterized by FGFR2 fusions. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical trials, metabolic pathways, and associated case studies.
This compound functions by inhibiting FGFR signaling pathways that are crucial for tumor growth and survival. The drug binds to the ATP-binding cleft of FGFRs, preventing autophosphorylation and subsequent downstream signaling cascades that lead to cell proliferation and survival. This inhibition is particularly effective in tumors with activating FGFR alterations such as fusions or mutations .
Key Features of this compound's Mechanism:
- Reversible Non-Competitive Inhibition : Targets all four FGFR subtypes.
- High Affinity : Exhibits the highest binding affinity for FGFR1, FGFR2, and FGFR3.
- Impact on Tumor Microenvironment : Alters phosphate homeostasis, leading to hyperphosphatemia as a common side effect .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, particularly focusing on its use in patients with cholangiocarcinoma harboring FGFR2 fusions. The following table summarizes key findings from prominent studies:
Study | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
---|---|---|---|---|---|
FIGHT-202 Trial | Cholangiocarcinoma | 23.1% | 5.0 months | 7.3 months | 12.2 months |
FOENIX-CCA2 Trial | Intrahepatic cholangiocarcinoma | 42% | 9.7 months | 9.0 months | 21.7 months |
PROOF-301 Trial | Untreated cholangiocarcinoma | Ongoing evaluation | N/A | N/A | N/A |
Clinical Findings
- In a phase II trial (FOENIX-CCA2), this compound demonstrated an ORR of 23.1%, with a median DOR of 5.0 months and median OS of 12.2 months .
- The ongoing PROOF-301 trial compares this compound against standard chemotherapy for untreated patients with FGFR2 fusions .
Metabolism and Pharmacokinetics
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with approximately 94% undergoing hepatic metabolism. Two major active metabolites, BHS697 and CQM157, contribute significantly to its pharmacological activity:
Elimination Pathways
The drug exhibits a complex elimination pathway involving both Phase I and Phase II biotransformation processes. The pharmacokinetic profile indicates a significant presence of the parent compound in circulation, which is critical for its therapeutic efficacy.
Case Studies
Several case studies have illustrated the clinical utility of this compound in specific patient populations:
-
Case Study: Patient with Cholangiocarcinoma
- A patient with advanced cholangiocarcinoma exhibiting an FGFR2 fusion experienced a complete response after treatment with this compound over a duration of 28 months.
- Side effects included manageable hyperphosphatemia and mild gastrointestinal disturbances.
- Pediatric Application
Q & A
Basic Research Questions
Q. What preclinical models are most suitable for evaluating infigratinib’s efficacy in FGFR2-altered cholangiocarcinoma?
Preclinical studies should prioritize patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that recapitulate FGFR2 fusions or rearrangements. These models allow for pharmacokinetic/pharmacodynamic (PK/PD) profiling and dose-response validation. Ensure at least three biological replicates to account for intra-tumor heterogeneity and validate findings using orthogonal methods (e.g., RNA sequencing for FGFR2 expression, immunohistochemistry for downstream signaling markers like p-ERK) .
Q. How can researchers validate FGFR2 as a predictive biomarker for this compound response in vitro?
Methodologically, employ siRNA knockdown or CRISPR-Cas9-mediated FGFR2 deletion in cell lines with confirmed FGFR2 alterations. Compare IC50 values between wild-type and altered models. Use functional assays (e.g., phospho-kinase arrays) to confirm pathway inhibition. Cross-validate results with clinical datasets from trials (e.g., NCT03773302) to ensure translational relevance .
Q. What statistical approaches are recommended for analyzing this compound’s progression-free survival (PFS) in phase II trials?
Utilize Kaplan-Meier survival analysis with log-rank tests for univariate comparisons. For multivariate adjustments (e.g., prior therapies, FGFR2 variant subtypes), apply Cox proportional hazards models. Pre-specify stratification factors in the trial protocol to minimize bias and ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in FGFR2 fusion vs. amplification subtypes be resolved?
Conduct meta-analyses of pooled clinical trial data to assess subtype-specific response rates. Use Fisher’s exact test to compare objective response rates (ORR) between subgroups. Integrate multi-omics data (e.g., transcriptomics, proteomics) to identify co-alterations (e.g., TP53 mutations) that may modulate drug sensitivity. Transparently report limitations, such as small sample sizes for rare variants, in supplementary materials .
Q. What experimental designs are optimal for studying resistance mechanisms to this compound in urothelial carcinoma?
Develop longitudinal patient-derived organoid (PDO) models from pre- and post-treatment biopsies. Perform whole-exome sequencing and RNA-seq to identify acquired mutations (e.g., FGFR2 gatekeeper mutations) or bypass signaling pathways (e.g., MAPK activation). Validate findings using in vivo resistance models and combinatorial drug screens .
Q. How should researchers design combination therapy trials involving this compound and immune checkpoint inhibitors?
Adopt a phase Ib/II dose-escalation design with toxicity monitoring for overlapping adverse events (e.g., hyperphosphatemia, immune-related adverse events). Use Simon’s two-stage design to assess preliminary efficacy. Incorporate correlative biomarkers (e.g., tumor mutational burden, PD-L1 expression) to identify synergistic mechanisms .
Q. What methodologies address ethical challenges in enrolling FGFR2-altered cholangiocarcinoma patients for this compound trials?
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align trial objectives with patient benefit. Implement dynamic consent processes to educate participants on rare genetic alterations. Partner with patient advocacy groups to ensure equitable access and transparent communication of risks/benefits .
Q. How can translational researchers reconcile discrepancies between preclinical and clinical PK/PD data for this compound?
Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Validate exposure-response relationships in early-phase trials by correlating plasma drug levels with target engagement markers (e.g., serum phosphate levels as a surrogate for FGFR inhibition). Publish negative or inconclusive results to mitigate publication bias .
Q. Methodological Frameworks
Q. What frameworks guide the formulation of research questions for this compound studies in FGFR-driven cancers?
Apply the PICO framework:
- P opulation: Patients with FGFR2-altered tumors.
- I ntervention: this compound monotherapy or combination.
- C omparison: Standard chemotherapy or placebo.
- O utcome: ORR, PFS, or biomarker concordance. Supplement with FINER criteria to evaluate feasibility and novelty .
Q. How should researchers structure a literature review to identify gaps in this compound’s clinical application?
Systematically search PubMed, ClinicalTrials.gov , and EMBASE using MeSH terms like “this compound,” “FGFR2,” and “cholangiocarcinoma.” Screen for studies published post-2021 (post-approval). Use PRISMA flow diagrams to document inclusion/exclusion criteria. Highlight discrepancies in ORR across trials and propose mechanistic hypotheses for further testing .
Properties
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADPYRIHXKWUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236238 | |
Record name | BGJ-398 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK. | |
Record name | Infigratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
872511-34-7 | |
Record name | Infigratinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Infigratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BGJ-398 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INFIGRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.